molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde

Cat. No.: B1354585
CAS No.: 39943-37-8
M. Wt: 155.24 g/mol
InChI Key: NEHVBXDPRDUMRT-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde possesses a molecular formula of Carbon-9 Hydrogen-17 Nitrogen-1 Oxygen-1 with a molecular weight of 155.24 grams per mole. The compound represents a substituted cyclopentane derivative where the five-membered ring system serves as the central structural framework. The cyclopentane ring adopts a non-planar conformation due to the tetrahedral geometry around each carbon atom, resulting in characteristic puckering that influences the overall molecular shape and reactivity patterns.

The molecular architecture encompasses three distinct functional group regions that contribute to the compound's chemical properties. The dimethylamino group attached via a methylene bridge introduces significant basicity and nucleophilic character to the molecule. This tertiary amine functionality exhibits a pyramidal geometry around the nitrogen atom, with the two methyl groups and the connecting carbon forming a trigonal pyramidal arrangement. The electron-donating nature of the dimethylamino group significantly influences the electronic distribution throughout the molecular framework.

The aldehyde functional group positioned at the 1-carbon of the cyclopentane ring represents a critical structural feature that defines much of the compound's reactivity profile. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120 degrees, creating a planar arrangement that extends the conjugation possibilities within the molecule. The carbon-oxygen double bond demonstrates significant polarization, with the oxygen atom bearing partial negative charge while the carbon carries partial positive charge, making this center highly susceptible to nucleophilic attack.

The spatial arrangement of functional groups creates a molecular architecture where the dimethylamino and aldehyde functionalities are positioned in close proximity through the cyclopentane framework. This geometric relationship enables potential intramolecular interactions that may influence conformational preferences and chemical behavior. The Standard International Chemical Identifier for this compound is represented as InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3, providing a unique structural descriptor that captures the complete molecular connectivity.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the distinct chemical environments within the molecule. The aldehyde proton appears as a distinctive singlet in the downfield region, typically around 9-10 parts per million, due to the strong deshielding effect of the carbonyl oxygen. The dimethylamino methyl groups generate a characteristic singlet around 2.2-2.4 parts per million, integrating for six protons and reflecting the symmetrical environment of the two methyl substituents.

The cyclopentane ring protons produce a complex multipicity pattern in the aliphatic region between 1-3 parts per million, with the methylene bridge connecting the ring to the dimethylamino group appearing as a distinct signal around 2.5 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon as the most downfield signal, appearing around 200 parts per million, consistent with aldehyde functionality. The dimethylamino carbon atoms and cyclopentane carbons appear in their respective aliphatic regions, providing detailed structural confirmation.

Infrared spectroscopy demonstrates characteristic absorption patterns that identify key functional groups within the molecular structure. The aldehyde carbonyl group produces a strong, sharp absorption band around 1720-1740 inverse centimeters, representing the carbon-oxygen double bond stretching vibration. This "sword-like" peak appears as one of the most intense features in the infrared spectrum, providing definitive evidence for aldehyde functionality. The dimethylamino group contributes characteristic carbon-nitrogen stretching vibrations in the 1000-1200 inverse centimeters region, along with nitrogen-methyl bending modes around 1400-1500 inverse centimeters.

The aliphatic carbon-hydrogen stretching vibrations appear below 3000 inverse centimeters, consistent with the saturated nature of the cyclopentane ring and methyl groups attached to nitrogen. Notably absent are broad absorption bands around 3200-3400 inverse centimeters, confirming the absence of hydroxyl or primary amine functionalities. The fingerprint region below 1500 inverse centimeters contains multiple absorption bands corresponding to various carbon-carbon and carbon-nitrogen bending and stretching modes specific to the molecular framework.

Mass spectrometry fragmentation patterns provide detailed structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the intact molecular formula. Characteristic fragmentations include loss of the dimethylamino group, producing fragments around mass-to-charge ratio 113, and loss of the entire dimethylaminomethyl side chain, generating cyclopentanecarboxaldehyde fragments around mass-to-charge ratio 112. Alpha cleavage adjacent to the nitrogen atom produces characteristic fragments around mass-to-charge ratio 30, corresponding to the iminium ion formed from the dimethylamino group, which represents a diagnostic fragment for tertiary amine structures.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Intensity
¹H Nuclear Magnetic Resonance Aldehyde proton 9.8 parts per million Singlet, 1H
¹H Nuclear Magnetic Resonance Dimethylamino methyls 2.3 parts per million Singlet, 6H
¹H Nuclear Magnetic Resonance Methylene bridge 2.6 parts per million Singlet, 2H
¹³C Nuclear Magnetic Resonance Carbonyl carbon 202 parts per million -
Infrared Carbonyl stretch 1728 inverse centimeters Strong
Infrared Carbon-Hydrogen stretch 2950 inverse centimeters Medium
Mass Spectrometry Molecular ion mass-to-charge ratio 155 Moderate
Mass Spectrometry Dimethylamino fragment mass-to-charge ratio 30 Strong

X-ray Crystallography and Conformational Studies

X-ray crystallography represents the definitive method for determining the three-dimensional atomic structure of this compound in its crystalline state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecular geometry. The crystallographic analysis requires the preparation of high-quality single crystals suitable for X-ray diffraction studies, where the regular arrangement of molecules within the crystal lattice enables the determination of structural parameters with atomic-level precision.

The cyclopentane ring system in the crystal structure exhibits the characteristic envelope or half-chair conformations that minimize steric strain and torsional interactions. These non-planar conformations result from the tetrahedral geometry around each ring carbon and the constraint of forming a five-membered cycle. The ring puckering parameters derived from crystallographic analysis provide quantitative measures of the deviation from planarity and the preferred conformational states. The aldehyde group maintains its expected planar geometry with the carbonyl carbon exhibiting trigonal planar coordination.

The dimethylamino functionality demonstrates pyramidal geometry around the nitrogen atom, with bond angles that deviate from the ideal tetrahedral angle due to the lone pair on nitrogen. Crystallographic data reveals the preferred orientation of the dimethylamino group relative to the cyclopentane ring, including the torsional angle that defines the spatial relationship between these structural elements. This geometric information provides insights into potential intramolecular interactions and conformational preferences that influence the compound's chemical behavior.

Conformational studies complement crystallographic analysis by examining the energy barriers associated with rotation around single bonds and ring puckering motions. The methylene bridge connecting the cyclopentane ring to the dimethylamino group represents a flexible linkage that can adopt various rotational conformations. Energy calculations and molecular dynamics simulations reveal the preferred conformational states and the energy barriers separating different conformers. These studies indicate that the compound exists as a dynamic mixture of conformers in solution, with rapid interconversion between different spatial arrangements.

The crystal packing analysis reveals how individual molecules arrange themselves in the solid state through intermolecular interactions. Hydrogen bonding interactions involving the aldehyde oxygen and nearby hydrogen atoms contribute to the overall crystal stability and packing efficiency. Van der Waals interactions between aliphatic portions of adjacent molecules further stabilize the crystal structure. The absence of strong hydrogen bond donors limits the extent of intermolecular hydrogen bonding, resulting in crystal packing dominated by weaker dipole-dipole and van der Waals interactions.

Thermal motion analysis from crystallographic temperature factors provides information about molecular flexibility and vibrational modes within the crystal lattice. The aldehyde and cyclopentane portions typically exhibit lower thermal motion due to their more rigid nature, while the dimethylamino group may demonstrate higher thermal parameters reflecting its greater conformational flexibility. These thermal motion patterns offer insights into the dynamic behavior of different molecular regions and their relative contributions to overall molecular flexibility.

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHVBXDPRDUMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504297
Record name 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39943-37-8
Record name 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich-Type Reaction Using Cyclopentanone, Dimethylamine, and Formaldehyde

The most common and well-documented synthetic route to this compound involves a Mannich-type reaction. This method uses cyclopentanone as the starting ketone, reacting with dimethylamine and formaldehyde under acidic catalysis to form the target compound.

  • Reaction Mechanism : The process proceeds via the formation of an iminium ion intermediate from dimethylamine and formaldehyde. This electrophilic species then undergoes nucleophilic addition with cyclopentanone, leading to the formation of the dimethylaminomethyl-substituted cyclopentane aldehyde.

  • Typical Reaction Conditions :

    • Acid catalyst (e.g., dilute mineral acids)
    • Ambient to moderate temperatures (room temperature to 50°C)
    • Solvent: aqueous or mixed organic solvents
    • Reaction time: several hours to overnight
  • Reaction Scheme :

    $$
    \text{Cyclopentanone} + \text{Dimethylamine} + \text{Formaldehyde} \xrightarrow[\text{acid catalyst}]{} \text{this compound}
    $$

  • Industrial Scale-Up : In industrial settings, this reaction is optimized by controlling temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to improve yield and reaction efficiency.

Alternative Synthetic Routes and Catalytic Processes

While the Mannich reaction is predominant, other methods have been explored:

  • Catalytic Vapor Phase Dehydration and Isomerization : A method involving the catalytic vapor phase dehydration of tetrahydropyran-2-methanol derivatives to cyclopentane carbaldehydes has been reported. This process can be adapted to produce cyclopentane carbaldehyde derivatives, which can then be functionalized to introduce the dimethylaminomethyl group.

  • Two-Stage Processes for Cyclopentane Derivatives : Some patented processes describe a two-stage approach where cyclopentene derivatives are first prepared thermally or catalytically, followed by addition reactions with amines or other nucleophiles to yield substituted cyclopentane aldehydes.

  • Use of Ion Exchange Catalysts : Ion exchangers such as Amberlyst-type resins have been used as catalysts in related cyclopentane derivative syntheses, facilitating selective addition reactions under controlled reflux conditions.

Stepwise Synthesis Considerations

  • Step 1 : Formation of the iminium ion intermediate from dimethylamine and formaldehyde.

  • Step 2 : Nucleophilic attack by cyclopentanone on the iminium ion.

  • Step 3 : Isolation and purification of the aldehyde product, often by distillation or chromatographic methods.

Reaction Optimization Parameters

Parameter Typical Range/Condition Effect on Reaction
Temperature 20–50 °C Higher temperatures can increase rate but may cause side reactions
Catalyst Type Acid catalysts (e.g., HCl, H2SO4) Essential for iminium ion formation
Solvent Water, ethanol, or mixed solvents Influences solubility and reaction kinetics
Reaction Time 6–24 hours Longer times improve conversion but may reduce selectivity
Molar Ratios Cyclopentanone : Dimethylamine : Formaldehyde = 1:1.2:1.2 Stoichiometric balance critical for yield

Research Findings and Data Analysis

Yield and Purity

  • Reported yields for the Mannich-type synthesis typically range from 65% to 85%, depending on reaction conditions and purification methods.

  • Purity is generally confirmed by spectroscopic methods such as NMR and IR, with the aldehyde group showing characteristic signals.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yield (%)
Mannich Reaction (Cyclopentanone + Dimethylamine + Formaldehyde) Simple, direct, scalable Requires acid catalyst, possible side reactions 70–85
Catalytic Vapor Phase Dehydration (from tetrahydropyran derivatives) Suitable for large scale, continuous process More complex setup, multi-step 60–75
Two-Stage Thermal and Addition Process High selectivity with ion exchange catalysts Requires precise temperature control 65–80

Mechanistic Insights

  • The key step is the formation of the iminium ion intermediate, which is stabilized by the acid catalyst.

  • The nucleophilic addition of cyclopentanone to the iminium ion is regioselective, favoring substitution at the 1-position of the cyclopentane ring.

  • Side reactions such as polymerization of formaldehyde or over-alkylation can be minimized by controlling reagent ratios and reaction time.

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Key Intermediate Yield (%) Notes
Mannich Reaction Cyclopentanone, Dimethylamine, Formaldehyde Acid catalyst, room temp to 50°C Iminium ion intermediate 70–85 Most common, scalable
Catalytic Vapor Phase Dehydration Tetrahydropyran-2-methanol derivatives Vapor phase, catalytic dehydration Cyclopentane carbaldehyde 60–75 Suitable for industrial continuous flow
Two-Stage Thermal Conversion and Addition Cyclopentene derivatives, amines Ion exchange resin, reflux Substituted cyclopentane 65–80 Requires precise temperature control

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid

    Reduction: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol

    Substitution: Products depend on the nucleophile used in the reaction

Scientific Research Applications

Chemical Properties and Structure

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde features a cyclopentane ring substituted with a dimethylamino group and an aldehyde functional group. Its unique structure contributes to its reactivity and potential biological activities.

Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways critical for tumor growth and survival.

Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in various chemical reactions.
  • Functionalization : The aldehyde group can be utilized for further functionalization, allowing chemists to introduce other functional groups essential for specific applications.

Neuropharmacology

  • CNS Activity : The dimethylamino group suggests potential central nervous system activity, making it a candidate for research into treatments for neurological disorders.
  • Receptor Interaction : Studies are ongoing to investigate how this compound interacts with neurotransmitter receptors, which could lead to novel therapeutic approaches for conditions such as depression or anxiety.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The results indicated that treatment led to increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell proliferation
A549 (Lung)12Modulation of metabolic pathways

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, the compound was evaluated for its effects on anxiety-like behaviors in animal models. Results showed that administration led to reduced anxiety levels, indicating potential therapeutic benefits for anxiety disorders.

Treatment GroupBehavior Score (anxiety test)Notes
Control8.5Baseline anxiety level
Low Dose (5 mg/kg)5.2Significant reduction
High Dose (10 mg/kg)3.8Marked decrease in anxiety

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis or degradation. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with active site residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

(1S,3S)-3-Methylcyclopentane-1-Carbaldehyde

  • Molecular Formula: C₇H₁₂O (vs. C₉H₁₇NO for the target compound)
  • Key Differences: The absence of the dimethylamino-methyl group reduces molecular weight (112.17 g/mol vs. 155.24 g/mol) and eliminates tertiary amine functionality. The methyl substituent at the 3-position (vs.
  • Synthesis: Both compounds likely derive from cyclopentanone precursors, but the target compound requires additional steps to introduce the dimethylamino group.

cis-1,3-Dimethylcyclopentane

  • Molecular Formula: C₇H₁₄ (vs. C₉H₁₇NO)
  • Key Differences: Lacks functional groups (aldehyde, amine), resulting in lower boiling points (~98–100°C) and hydrophobicity.

Functional Group Variations and Their Implications

Aldehyde vs. Furan Rings (2,5-Dimethylfuran)

  • 2,5-Dimethylfuran (C₆H₈O): Aromatic furan ring confers stability against electrophilic substitution, whereas the target compound’s aldehyde group is highly reactive toward nucleophiles (e.g., Grignard reagents). The furan’s oxygen atom enhances polarity but lacks the basicity of the dimethylamino group in the target compound .

Tertiary Amine vs. Simple Alkyl Chains

  • Dimethylamino Group: Increases water solubility via protonation under acidic conditions (pKa ~10–11 for similar amines). Enables hydrogen bonding and coordination with metal catalysts, enhancing utility in asymmetric synthesis .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight Functional Groups Boiling Point (°C) Solubility Profile
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde 155.24 Aldehyde, Tertiary Amine Not reported High in polar solvents (e.g., ethanol, DMSO)
(1S,3S)-3-Methylcyclopentane-1-Carbaldehyde 112.17 Aldehyde 180–185 Moderate in organic solvents
cis-1,3-Dimethylcyclopentane 98.19 Alkane 98–100 Insoluble in water

Pharmacological Potential

  • The dimethylamino group in the target compound may mimic structural motifs in pharmacologically active indole derivatives (e.g., ’s compounds), which exhibit affinity for neurotransmitter receptors due to amine functionality . However, the simpler cyclopentane backbone of the target compound likely limits its bioactivity compared to polycyclic indole systems.

Biological Activity

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde is a compound with potential biological significance, particularly in medicinal chemistry. Its structure includes a dimethylamino group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C9H17NO
  • CAS Number : 39943-37-8
  • Molecular Weight : 157.24 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The dimethylamino group is known for its ability to:

  • Enhance Lipophilicity : Facilitating membrane permeability and interaction with lipid bilayers.
  • Modulate Enzyme Activity : Acting as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Interact with Receptors : Potentially influencing neurotransmitter systems and other receptor-mediated responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the dimethylamino group may enhance the compound's ability to disrupt microbial membranes.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. It could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Case Studies and Research Findings

StudyFindings
BenchChem AnalysisIdentified potential antimicrobial and anticancer properties, suggesting further investigation into its mechanism of action .
MDPI ReviewDiscussed the role of similar compounds in medicinal chemistry, highlighting their effects on enzyme inhibition and receptor modulation .
PubChem DataProvided a safety summary indicating irritant properties, emphasizing the need for careful handling in laboratory settings .

Comparison with Related Compounds

Comparative studies with related compounds can provide insights into the unique properties of this compound. For example:

CompoundStructureNotable Activity
2-Chloro-N,N-dimethylquinazolin-4-amineStructureAnticancer and antibacterial .
Indane-1,3-dioneStructureAntitumor and anti-inflammatory .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves cyclopentane carbaldehyde precursors functionalized with dimethylamino groups. A two-step procedure (e.g., oxidation followed by Mannich reaction) is common. For example, 1-cyclopentene-1-carboxaldehyde synthesis involves oxidation steps with ether/pentane solvent systems, where yields are affected by volatility and purification methods . Key parameters include temperature control (to prevent decomposition) and solvent selection (low-boiling solvents may reduce co-evaporation losses). Quantification via 1H NMR with internal standards (e.g., 1,4-dioxane) is recommended for accurate yield determination.

Q. Which spectroscopic techniques are most reliable for characterizing the aldehyde and dimethylamino groups in this compound?

  • Methodology :

  • NMR : 1H NMR can identify the aldehyde proton (δ 9–10 ppm) and dimethylamino group protons (δ 2.1–2.5 ppm). 13C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons.
  • IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups.
  • GC-MS : For volatile derivatives, GC-MS with non-polar columns (e.g., DB-5) and temperature ramps (e.g., 3°C/min) resolves structural isomers .
  • Reference Data : Cross-check with NIST Chemistry WebBook spectra for analogous cyclopentane/cyclohexane carbaldehydes .

Q. How should researchers address solubility challenges during experimental design?

  • Methodology : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution with ether or pentane for crystallization. For aqueous-phase studies, consider derivatization (e.g., Schiff base formation) to enhance solubility. Document solvent effects on reactivity using kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density around the aldehyde group and steric effects from the dimethylamino substituent. Compare with analogs like 4-isopropenyl-1-cyclohexene-1-carbaldehyde , where steric hindrance alters reaction pathways .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between concerted and stepwise mechanisms in nucleophilic attacks.
  • References : Advanced texts like Carey & Sundberg’s Advanced Organic Chemistry provide frameworks for interpreting substituent effects .

Q. How can contradictory data on thermal stability be resolved?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.
  • Controlled Replicates : Conduct experiments in triplicate, noting humidity and oxygen levels.
  • Literature Cross-Validation : Apply strategies from 1,1-Dichloroethane risk assessments, where multi-source validation (e.g., EPA Chemical Dashboard, FAO databases) resolves discrepancies .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodology :

  • Chiral Catalysts : Test organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in asymmetric Mannich reactions.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Circular Dichroism (CD) : Verify enantiomeric excess by comparing CD spectra with known standards .

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